molecular formula C14H9ClO2 B1582319 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione CAS No. 22711-23-5

1-(4-Chlorophenyl)-2-phenylethane-1,2-dione

Cat. No. B1582319
CAS RN: 22711-23-5
M. Wt: 244.67 g/mol
InChI Key: QDCKVAZDINMMHO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-phenylethane-1,2-dione, also known as 4-chlorobenzophenone or 4-chlorobenzophenone oxime, is an organic compound with a wide range of applications in the fields of chemistry, pharmacology, and biochemistry. 4-chlorobenzophenone oxime is a yellow crystalline solid with a melting point of about 70°C. It is insoluble in water, but soluble in many organic solvents.

Scientific Research Applications

Medicinal Chemistry

1-(4-Chlorophenyl)-2-phenylethane-1,2-dione: has potential applications in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Its structure can be modified to create derivatives that may interact with various biological targets. For instance, chalcone derivatives, which share a similar core structure, have shown promise as chemotherapeutic agents .

Material Science

In material science, compounds like 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione could be used in the development of new materials with specific optical or electronic properties. Hybrid organic–inorganic perovskite ferroelectrics, for example, are being explored for semiconducting applications and bandgap engineering .

Environmental Science

The structural analogs of 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione have been studied for their environmental impact, particularly in the context of pollution and bioremediation. DDT, a well-known pesticide with a similar chlorophenyl component, has been the subject of extensive environmental studies due to its persistence and bioaccumulation .

Analytical Chemistry

In analytical chemistry, related compounds are utilized as catalysts in organic synthesis and have applications in various analytical techniques, including liquid chromatography and high-performance liquid chromatography. They can aid in the synthesis of drugs with desired enantiomeric purity .

Pharmacology

Pharmacologically, derivatives of 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione could be explored for their bioactivity. For example, quinoxaline derivatives have been studied for their versatile pharmacological properties, including anti-cancer and anti-proliferative activities .

Biochemistry

In biochemistry, the compound’s analogs, such as paclobutrazol, have been used as plant growth regulators and stress ameliorants. They affect the isoprenoid pathway and alter the levels of plant hormones, which could be an area of interest for 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione as well .

properties

IUPAC Name

1-(4-chlorophenyl)-2-phenylethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCKVAZDINMMHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177246
Record name (p-Chlorophenyl)phenylethanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-phenylethane-1,2-dione

CAS RN

22711-23-5
Record name 1-(4-Chlorophenyl)-2-phenyl-1,2-ethanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22711-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (p-Chlorophenyl)phenylethanedione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (p-Chlorophenyl)phenylethanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (p-chlorophenyl)phenylethanedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.048
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (P-CHLOROPHENYL)PHENYLETHANEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX93J5ZDB7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

A benzene solution containing 51.2 g 4-chlorophenylacetic acid and 39.3 g thionyl chloride is refluxed for 6 hours and the solvent removed. The crude reaction product is added dropwise to a slurry of 40 g aluminum chloride in 200 ml benzene maintaining the temperature below 50° C. After addition the reaction is refluxed for 1.5 hours. After cooling, the mixture is poured into ice and the resulting white solid is separated yielding 61.3 g of crude product. The product is taken up in methylene chloride and washed with 5% sodium hydroxide solution followed by water, dried over sodium sulfate and stripped yielding 49.3 g (71%) of >95% pure 4'-chlorodeoxybenzoin. 15 g of 4-chlorodeoxybenzoin is dissolved in 105 ml pyridine. An aqueous solution containing 15 g potassium permanganate is added and the reaction stirred for 6 hours at room temperature using dry ice to buffer the pH near 7. The mixture is extracted with methylene chloride, the extract washed with water, dried over Na2SO4 and stripped. The residue is recrystallized from ethanol yielding 6.1 g of white plate-like crystals which is identified as starting material. Concentration of the mother liquor yields 4 g of 4-chlorobenzil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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